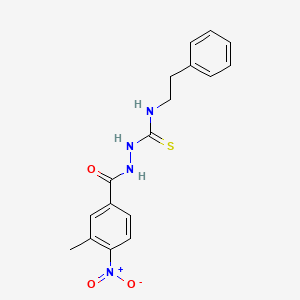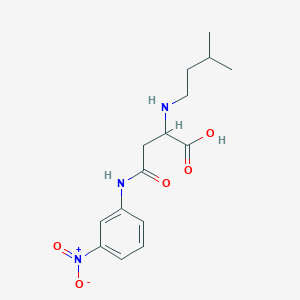![molecular formula C19H28N2O2 B4118472 N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118472.png)
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide
Vue d'ensemble
Description
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide, also known as ML188, is a small molecule inhibitor that targets the protein-protein interactions involved in cancer growth and metastasis. The compound has shown promise in preclinical studies and is currently being investigated for its potential as a therapeutic agent.
Mécanisme D'action
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide works by inhibiting the protein-protein interactions involved in cancer growth and metastasis. Specifically, the compound targets the interaction between the transcription factor RUNX1 and the co-activator CBP. This interaction is essential for the growth and survival of cancer cells, and by inhibiting it, this compound can effectively halt cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the reduction of inflammation in the gut, and the prevention of amyloid-beta aggregation in the brain. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide has several advantages for use in lab experiments, including its high potency and specificity for the target protein-protein interaction. However, the compound can be difficult and expensive to synthesize, which may limit its use in some experiments. Additionally, more research is needed to fully understand the compound's potential as a therapeutic agent and to identify any potential limitations or side effects.
Orientations Futures
There are several potential future directions for research on N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide, including:
1. Further preclinical studies to investigate the compound's potential as a therapeutic agent for cancer and other diseases.
2. Clinical trials to test the safety and efficacy of this compound in humans.
3. Development of new synthesis methods to make the compound more accessible and cost-effective.
4. Investigation of the compound's potential as a tool for studying protein-protein interactions in other disease pathways.
5. Exploration of the compound's potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, this compound is a promising small molecule inhibitor with potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential limitations, but the compound's high potency and specificity make it a promising candidate for further development.
Applications De Recherche Scientifique
N-(2-methyl-1-{[(4-methylcyclohexyl)amino]carbonyl}propyl)benzamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for cancer and other diseases. In one study, this compound was shown to inhibit the growth and metastasis of breast cancer cells in vitro and in vivo. Other studies have investigated the compound's potential as a treatment for inflammatory bowel disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)17(21-18(22)15-7-5-4-6-8-15)19(23)20-16-11-9-14(3)10-12-16/h4-8,13-14,16-17H,9-12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWVVVPTMERFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxypropyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118393.png)

![2-methoxy-2-phenyl-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4118417.png)



![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4118435.png)
![2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4118443.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4118449.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4118466.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4118477.png)

